Cas no 921838-03-1 (3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide)

3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indolinone moiety. Its molecular structure, incorporating both aromatic and heterocyclic components, lends itself to potential applications in medicinal chemistry and pharmaceutical research. The presence of electron-donating methyl groups at the 3- and 5-positions of the benzamide ring may enhance stability and influence binding interactions, while the indolinone scaffold is known for its relevance in bioactive molecules. This compound is of interest for its structural versatility, which could facilitate further derivatization or serve as a precursor in the development of novel therapeutic agents. Suitable for research use under controlled conditions.
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide structure
921838-03-1 structure
Product name:3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS No:921838-03-1
MF:C18H18N2O2
MW:294.347724437714
CID:6216172
PubChem ID:40829125

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
    • F2257-0155
    • 921838-03-1
    • 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide
    • HMS3497E09
    • AKOS021822228
    • 3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
    • Inchi: 1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22)
    • InChI Key: LBDIDXAGLPTNSX-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=C(C=CC=2N1C)NC(C1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 294.136827821g/mol
  • Monoisotopic Mass: 294.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.4Ų

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0155-20μmol
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2257-0155-25mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2257-0155-15mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2257-0155-4mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2257-0155-10μmol
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2257-0155-50mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2257-0155-2μmol
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2257-0155-20mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2257-0155-3mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2257-0155-10mg
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921838-03-1 90%+
10mg
$79.0 2023-05-16

Additional information on 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Research Brief on 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS: 921838-03-1)

In recent years, the compound 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS: 921838-03-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole and benzamide scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. The following brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current research status.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. Researchers have identified its role as a potent modulator of key signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT cascades, which are critical in cell proliferation and survival. In vitro and in vivo experiments have demonstrated its efficacy in inhibiting tumor growth in various cancer models, such as breast, lung, and colorectal cancers, with minimal off-target effects.

One of the most notable advancements in the study of this compound is its application in neurodegenerative diseases. Recent preclinical studies have highlighted its neuroprotective properties, particularly in models of Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses has positioned it as a potential candidate for further drug development in this challenging therapeutic area.

From a chemical perspective, the synthesis and optimization of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide have been refined to improve yield and purity. Advanced techniques such as high-throughput screening and structure-activity relationship (SAR) studies have been employed to identify derivatives with enhanced pharmacological profiles. These efforts have led to the discovery of analogs with improved bioavailability and reduced toxicity, paving the way for future clinical trials.

Despite these promising developments, challenges remain in the translational research of this compound. Issues such as pharmacokinetics, long-term safety, and formulation stability need to be addressed to facilitate its progression from bench to bedside. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the development of this molecule into a viable therapeutic agent.

In conclusion, 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and potential applications across diverse disease areas underscore its significance in modern pharmaceutical science. Continued investigation and innovation will be essential to fully realize its therapeutic potential and bring it to clinical fruition.

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